2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the synthesis of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene glycol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A precursor in the synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one.
2-Amino-5-ethylpyrimidine: Another pyrimidine derivative with potential anticancer activity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
CAS No. |
88459-68-1 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O3/c8-7-9-3-5(6(12)10-7)4-13-2-1-11/h3,11H,1-2,4H2,(H3,8,9,10,12) |
InChI Key |
HGXQVCFGVWMBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)COCCO |
Origin of Product |
United States |
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